molecular formula C11H24NOP B12454777 N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide

N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide

Cat. No.: B12454777
M. Wt: 217.29 g/mol
InChI Key: OUFRZKIPGLJTNH-UHFFFAOYSA-N
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Description

N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide: is a chemical compound with the molecular formula C11H24NOP It belongs to the class of phosphinic amides, which are characterized by the presence of a phosphinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide typically involves the reaction of cyclopentylamine with a suitable phosphinic acid derivative. The reaction conditions often include the use of solvents such as chloroform or nitromethane and may require inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce phosphine compounds .

Mechanism of Action

The mechanism of action of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes and modulating their activity. The pathways involved may include the formation of coordination complexes or the inhibition of enzyme activity through competitive binding .

Comparison with Similar Compounds

Uniqueness: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is unique due to its specific combination of cyclopentyl and propan-2-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C11H24NOP

Molecular Weight

217.29 g/mol

IUPAC Name

N-di(propan-2-yl)phosphorylcyclopentanamine

InChI

InChI=1S/C11H24NOP/c1-9(2)14(13,10(3)4)12-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3,(H,12,13)

InChI Key

OUFRZKIPGLJTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)NC1CCCC1

Origin of Product

United States

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